Phenyl (2-butoxyphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(2-butoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKYKUFTNFWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Phenyl 2 Butoxyphenyl Carbamate Reactivity
Elucidation of Carbamate (B1207046) Bond Cleavage Mechanisms
The cleavage of the carbamate bond in phenyl carbamates can proceed through several mechanistic pathways. The specific route taken is highly dependent on the substitution at the nitrogen atom.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including phenyl carbamates. libretexts.org This reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of the phenoxy leaving group. byjus.comucalgary.ca The process is not a single-step displacement like an SN2 reaction; instead, it typically proceeds via a two-step mechanism known as addition-elimination. libretexts.orgmasterorganicchemistry.com
For phenyl carbamates derived from primary amines (i.e., those with a hydrogen atom attached to the nitrogen), a distinct mechanism known as the E1cB-type (Elimination, Unimolecular, conjugate Base) mechanism is operative under basic conditions. nih.govacs.org This pathway is favored when the hydrogen on the nitrogen is sufficiently acidic and the leaving group is relatively poor. wikipedia.orgquora.com
The mechanism proceeds in two steps:
Deprotonation: A base abstracts the acidic proton from the carbamate nitrogen to form its conjugate base, an N-anion. wikipedia.orgmasterorganicchemistry.com This is the rate-determining step.
Elimination: The lone pair of electrons on the nitrogen anion facilitates the elimination of the phenoxide leaving group, resulting in the formation of a highly reactive isocyanate intermediate in situ. nih.govacs.orgresearchgate.net
This E1cB pathway is characteristic of the basic hydrolysis or aminolysis of phenyloxycarbonyl (Phoc) carbamates derived from primary amines. nih.gov The formation of the isocyanate is a key step that dictates the subsequent products. nih.govcapes.gov.br
In contrast, phenyl carbamates derived from secondary amines (N,N-disubstituted) lack the acidic proton necessary for the E1cB mechanism. nih.govacs.org For these compounds, cleavage of the carbamate bond under basic conditions occurs via a BAc2 (Base-catalyzed Acyl 2) mechanism. nih.govresearchgate.net
This mechanism involves a direct nucleophilic attack by a base (such as a hydroxide (B78521) ion) on the carbonyl carbon, proceeding through the addition-elimination pathway described previously. nih.govacs.org The reaction conditions required for the BAc2 cleavage of N,N-disubstituted phenyl carbamates are typically more drastic compared to the E1cB cleavage of N-monosubstituted analogues. nih.gov
Chemoselective Transformations Involving the Phenyl (2-butoxyphenyl)carbamate Moiety
The phenyloxycarbonyl (Phoc) group, as present in this compound, can be used not only as a protecting group for amines but also as a reactive handle for chemoselective transformations.
Phenyl carbamates are effective reagents for the synthesis of urea (B33335) derivatives. commonorganicchemistry.com The reaction of a phenyl carbamate derived from a primary amine with another primary or secondary amine proceeds efficiently to form a disubstituted or trisubstituted urea, respectively. nih.govgoogle.com
The mechanistic foundation for this transformation is the E1cb mechanism. The phenyl carbamate first generates an isocyanate intermediate, which is then rapidly trapped by the amine nucleophile present in the reaction mixture. nih.gov This reaction is highly chemoselective. Studies show that aliphatic primary amines react readily, while aromatic primary amines like aniline (B41778) are often unreactive under the same conditions. researchgate.net This allows for selective transformations, for instance, reacting with an aliphatic amine group while leaving an aromatic amine group untouched within the same molecule. nih.govresearchgate.net Amino acids can also be used as the amine nucleophile without forming hydantoin (B18101) side products. researchgate.net
| Entry | Amine Nucleophile | Resulting Urea Product | Yield |
|---|---|---|---|
| 1 | Cyclohexanemethylamine | N-((Cyclohexylmethyl)carbamoyl)acetamide | 92% |
| 2 | Benzylamine | N-(Benzylcarbamoyl)acetamide | 95% |
| 3 | Aniline | No Reaction | 0% |
| 4 | Piperidine | N-(Piperidine-1-carbonyl)acetamide | 96% |
| 5 | 4-Aminobenzylamine | N-((4-(Aminomethyl)benzyl)carbamoyl)acetamide | 85% |
| 6 | L-Phenylalanine methyl ester | Methyl 2-(3-acetylureido)-3-phenylpropanoate | 90% |
The removal of the Phoc protecting group is a critical step in synthetic sequences. While strong basic conditions can achieve this, milder methods have been developed. nih.gov One such method employs tetra-n-butylammonium fluoride (B91410) (TBAF). nih.govorganic-chemistry.org
The mechanism of TBAF-mediated deprotection is linked to the E1cb pathway for Phoc groups on primary amines. nih.gov The fluoride ion acts as a base, initiating the E1cb elimination to form the isocyanate intermediate. nih.govacs.org The fate of this intermediate determines the final product distribution. It can be hydrolyzed by residual water in the TBAF reagent to yield the desired free primary amine and carbon dioxide. nih.gov However, the newly formed free amine can also act as a nucleophile, trapping another molecule of the isocyanate intermediate. This competing reaction leads to the formation of a symmetrical urea as a significant byproduct. nih.govnih.gov
The choice of solvent has a profound impact on the reaction outcome, influencing the ratio of the desired free amine to the symmetrical urea byproduct. nih.gov For example, using acetonitrile (B52724) (MeCN) as a solvent can lead exclusively to the formation of the symmetrical urea, while tetrahydrofuran (B95107) (THF) yields a mixture of the free amine and the urea. nih.gov
| Entry | Solvent | Time | Product Ratio (Deprotected Amine : Symmetrical Urea) |
|---|---|---|---|
| 1 | THF | 30 min | 42 : 58 |
| 2 | Chloroform | 72 h | 0 : 100 (Exclusive Urea) |
| 3 | MeCN | 30 min | 0 : 100 (Exclusive Urea) |
| 4 | DMSO | 30 min | Undetermined (Urea formed with other products) |
| 5 | Methanol | - | No Reaction |
Influence of Substituent and Solvent Effects on Reaction Kinetics and Selectivity
The reactivity of carbamates, a class of organic compounds with significant applications from pharmaceuticals to polymer science, is intricately modulated by their structural and environmental parameters. nih.govnih.gov For phenyl carbamates, the nature of the substituents on the phenyl ring and the choice of solvent are critical factors that dictate the kinetics and selectivity of their chemical transformations. rsc.org These factors influence the electrophilicity of the carbonyl carbon, the stability of potential intermediates, and the nature of the leaving group, thereby guiding the reaction toward specific products. rsc.orgbeilstein-journals.org
Electronic and Steric Effects of the 2-butoxyphenyl Moiety on Reactivity
The substitution pattern on the phenyl ring of this compound plays a pivotal role in defining its reactivity profile. The presence of the 2-butoxyphenyl group introduces a combination of electronic and steric effects that are crucial in determining the rate and mechanism of its reactions.
Electronic Effects:
The butoxy group at the ortho position of the phenyl ring is primarily an electron-donating group (EDG) due to the resonance effect (+R) of the oxygen lone pair, which delocalizes into the aromatic system. This increased electron density on the phenyl ring makes the phenolate (B1203915) a poorer, or less stable, leaving group compared to an unsubstituted phenolate. In reactions where the cleavage of the aryl-oxygen bond is part of the rate-determining step, such as in certain nucleophilic substitution pathways, this electron-donating effect would be expected to decrease the reaction rate. rsc.orgbeilstein-journals.org Studies on related systems have shown that electron-withdrawing substituents on the aryl ring facilitate nucleophilic attack by stabilizing the resultant phenolate anion, a principle that conversely implies that electron-donating groups retard the reaction. rsc.orgresearchgate.net
Steric Effects:
The placement of the butoxy group at the ortho position introduces significant steric hindrance around the carbamate's carbonyl center. researchgate.net This steric bulk can impede the approach of a nucleophile to the electrophilic carbonyl carbon. In bimolecular nucleophilic substitution reactions (BAc2 mechanism), which involve the formation of a tetrahedral intermediate, this steric hindrance would raise the activation energy of the transition state, leading to a slower reaction rate compared to a less hindered analogue like phenylcarbamate itself or a para-substituted isomer. researchgate.netacs.org The interplay between these electronic and steric factors is complex; while the electronic effect deactivates the leaving group, the steric effect hinders the initial nucleophilic attack, both of which contribute to a generally lower reactivity compared to electronically activated or sterically unencumbered phenylcarbamates.
The conformational properties of the carbamate group are also influenced by its substituents. The C-N bond of a carbamate has a rotational barrier, leading to the possible existence of syn and anti conformers. nih.gov The steric demands of the ortho-butoxy group could influence the equilibrium between these conformers, which in turn can affect the molecule's reactivity profile and its interactions with other reagents. nih.gov
Detailed Analysis of Solvent Impact on Carbamate Reactivity Profiles
The solvent in which a reaction is conducted can have a profound impact on the reaction rate and the distribution of products. For phenylcarbamate reactions, solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, participate directly in the reaction mechanism. nih.govnih.gov
The reactivity of phenylcarbamates, particularly in the presence of a base like tetra-n-butylammonium fluoride (TBAF), demonstrates a strong dependence on the solvent. nih.govnih.gov The reaction can proceed via different pathways, including an elimination-addition mechanism involving an isocyanate intermediate (E1cb-type). researchgate.netacs.org The nature of the solvent plays a crucial role in the fate of this intermediate.
To illustrate the profound effect of solvents, we can examine kinetic data from the deprotection of a model compound, N-benzylphenylcarbamate, using TBAF. While this specific substrate is not this compound, the observed principles of solvent effects on the product distribution are broadly applicable to the reactivity of phenylcarbamates in general. In this model system, the reaction can yield either the free amine (N-benzylamine) or the corresponding symmetrical urea. nih.gov
Table 1: Solvent Effect on the TBAF-Mediated Reaction of N-benzylphenylcarbamate
| Entry | Solvent | Time (h) | Amine : Urea Ratio |
| 1 | Tetrahydrofuran (THF) | 1 | 48 : 52 |
| 2 | Chloroform (CHCl₃) | 72 | 0 : 100 |
| 3 | Acetonitrile (MeCN) | 1 | 0 : 100 |
| Data derived from a study on N-benzylphenylcarbamate, a representative phenylcarbamate, to illustrate general solvent effects. The reaction involves the formation of N-benzylamine and/or N,N'-dibenzylurea. nih.gov |
The data reveals a dramatic shift in selectivity based on the solvent. nih.gov
In Tetrahydrofuran (THF) , a moderately polar aprotic solvent, a nearly equimolar mixture of the amine and urea is formed rapidly. THF is capable of solvating the cation (TBA+) but is less effective at solvating anions or polar intermediates, allowing for competing reaction pathways. nih.gov
In Chloroform (CHCl₃) , a less polar solvent, the reaction is significantly slower and proceeds exclusively to the symmetrical urea. This suggests that in a non-polar environment, the isocyanate intermediate, once formed, is more readily trapped by the amine also generated in the reaction mixture rather than being hydrolyzed by residual water. nih.gov
In Acetonitrile (MeCN) , a polar aprotic solvent, the reaction is fast and leads exclusively to the formation of urea. The high polarity of acetonitrile can stabilize the polar intermediates and transition states involved in the urea formation pathway, making it the dominant route. nih.gov
For this compound, similar solvent-dependent behavior would be anticipated. Polar aprotic solvents might favor pathways that involve charged intermediates, while less polar solvents could favor the formation of products resulting from the trapping of reactive intermediates like isocyanates. The specific rates and product ratios would be further modulated by the electronic and steric characteristics of the 2-butoxyphenyl group as previously discussed.
Theoretical and Computational Studies of Phenyl 2 Butoxyphenyl Carbamate
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide insights into orbital distributions, charge localization, and molecular geometry, which are fundamental to understanding a molecule's stability and reactivity.
Molecular Orbital Analysis and Electronic Density Distribution
For phenyl (2-butoxyphenyl)carbamate, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to its reactivity. Based on studies of analogous methylcarbamate derivatives, the HOMO is typically distributed over the phenyl rings and the carbamate (B1207046) linkage, while the LUMO is primarily localized on the carbonyl group. mdpi.com This distribution dictates the molecule's role in chemical reactions.
The electronic density distribution, often visualized through electrostatic potential maps, highlights regions of positive and negative charge. In phenyl carbamates, the carbonyl oxygen is a site of high electron density (nucleophilic), whereas the carbonyl carbon is electron-deficient (electrophilic). mdpi.com The butoxy and phenoxy groups, with their oxygen atoms, also contribute to regions of negative potential. This charge distribution is crucial for intermolecular interactions and the initial steps of many chemical reactions.
Table 1: Key Molecular Orbitals and Their Implied Reactivity
| Orbital | Typical Location in Phenyl Carbamates | Implied Reactivity |
|---|---|---|
| HOMO | Delocalized across the N-atom and aromatic rings | Site of oxidation; reactivity with electrophiles |
| LUMO | Centered on the carbonyl (C=O) group | Site of nucleophilic attack |
| LUMO+1 | Often distributed on the phenyl ring system | Potential secondary site for nucleophilic interaction |
Conformational Analysis and Rotamer Studies of Phenyl Carbamates
The partial double-bond character of the carbamate C–N bond restricts free rotation, leading to the existence of planar stereoisomers, known as rotamers or conformers. nih.gov These are typically referred to as syn and anti (or E/Z) conformations. For most simple carbamates, the anti rotamer is energetically favored by approximately 1.0–1.5 kcal/mol due to reduced steric hindrance and favorable electrostatic interactions. chemrxiv.org However, the energy difference can be small, and in some cases, an almost equal mixture of isomers can exist in solution. chemrxiv.org
The presence of bulky substituents significantly influences the rotational barrier and the equilibrium between conformers. In this compound, the large 2-butoxyphenyl group would introduce considerable steric interactions, likely affecting the preferred dihedral angles between the phenyl rings and the central carbamate plane. Crystal structure analysis of a related compound, phenyl N-(2-methylphenyl)carbamate, shows that the aromatic rings are significantly twisted out of the plane of the carbamate group, with dihedral angles of 62.65° and 38.28°. nih.gov A similar non-planar arrangement would be expected for this compound.
Furthermore, studies on secondary amines show that the presence of rotamers can be detected using NMR spectroscopy, where distinct signals for each conformer may be observed at low temperatures, which then coalesce as the temperature rises and rotation becomes faster. nih.gov The rotation around the C-N bond in carbamates is a rotation-inversion process, meaning it is coupled with changes in the hybridization of the nitrogen atom from sp2 toward sp3 in the transition state. chemrxiv.org
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and mechanisms.
Free Energy Profiles and Reaction Dynamics for Carbamate Transformations
Carbamates can undergo various transformations, with hydrolysis being one of the most studied. The mechanism of hydrolysis depends on the substitution at the nitrogen atom. Carbamates derived from primary amines often react through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.gov In contrast, N,N-disubstituted carbamates tend to react via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. nih.gov
Computational studies, such as those on the Pd-catalyzed formation of a methyl carbamate, use DFT to map out multi-step reaction pathways. nih.gov These studies calculate the free energy (ΔG) for each step, identifying intermediates and transition states. For instance, the direct, uncatalyzed reaction between an amine and a chloroformate may be thermodynamically unfavorable or have a very high activation barrier, whereas a catalyst provides an alternative pathway with lower energy transition states, making the reaction feasible. nih.gov A potential energy profile for a reaction shows the energy changes as reactants are converted to products, with peaks representing transition states and valleys representing intermediates. nih.gov The height of these peaks corresponds to the activation energy of that step.
Prediction of Reactivity and Selectivity via Computational Methods
Theoretical methods are highly effective at predicting chemical reactivity and selectivity. By analyzing the electronic structure, one can identify the most likely sites for chemical attack. As noted, the LUMO on the carbonyl carbon of the carbamate group makes it a prime target for nucleophiles. mdpi.com
Transition state theory is a powerful framework for predicting reaction rates. chemrxiv.org Computational tools can locate the exact geometry of a transition state—a first-order saddle point on the potential energy surface. chemrxiv.org The energy of this transition state relative to the reactants gives the activation barrier. By comparing the activation barriers for different possible reaction pathways, chemists can predict which product will be formed faster (kinetic product) and which is more stable (thermodynamic product). For example, in the palladium-catalyzed synthesis of a carbamate, two competing pathways were identified and their energetic feasibility was compared, demonstrating how computational validation can guide experimental work. nih.gov
Derivation of Structure-Reactivity Relationships from Theoretical Data
By systematically studying a series of related compounds, it is possible to derive quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models correlate calculated theoretical properties with observed experimental data, such as reaction rates or biological activity.
For a series of substituted phenyl carbamates, one could correlate properties like the calculated Mulliken charge on the carbonyl carbon, the energy of the LUMO, or Hammett parameters derived from electronic properties with their rate of hydrolysis. Studies on other classes of compounds, such as N-(disubstituted-phenyl) amides that inhibit photosynthesis, have successfully used calculated electronic parameters (σ) and lipophilicity (log P) to build models that predict biological activity. nih.gov The activity was found to depend quasi-parabolically on lipophilicity and was influenced by the electron-withdrawing or -donating nature of the substituents. nih.gov
A similar approach for this compound and its analogs would involve:
Calculating Molecular Descriptors: Computing electronic properties (e.g., orbital energies, atomic charges, dipole moment) and structural properties (e.g., molecular volume, surface area) for a series of related carbamates.
Measuring Experimental Reactivity: Experimentally determining a reaction rate or biological activity for each compound in the series.
Developing a Correlation Model: Using statistical methods to build an equation that links the calculated descriptors to the experimental data.
Such models are invaluable for predicting the properties of new, unsynthesized molecules and for rationally designing compounds with desired characteristics.
Rational Design of New Catalysts and Reagents for Carbamate Chemistry
The synthesis of carbamates, including aryl carbamates like this compound, often relies on catalytic processes. The rational design of catalysts is paramount for improving reaction efficiency, yield, and substrate scope under milder conditions. Computational chemistry plays a pivotal role in elucidating reaction pathways and catalyst function, thereby guiding the development of new and improved catalytic systems.
Palladium-based catalysts have been a major focus in carbamate synthesis. nih.govmdpi.com For instance, the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol offers a direct route to N-aryl carbamates. mit.edu Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding these complex reactions. DFT calculations can confirm that direct reactions, for example between an amine and a chloroformate, may not be spontaneous and thus require a catalyst to proceed efficiently. mdpi.comnih.govdntb.gov.ua
Beyond palladium, other metals have been explored for the reductive carbonylation of nitroaromatics to form carbamates. Catalytic systems based on rhodium and ruthenium have also been investigated. nih.gov Furthermore, organocatalysis and the use of reagents that facilitate carbamate formation under mild conditions are of growing interest. For example, di-n-butyltin oxide has been reported as an effective catalyst for carbamate synthesis via the transfunctionalization of ureas and carbonates. nih.gov
The design principles for these catalysts often involve:
Ligand Modification: Fine-tuning the electronic and steric properties of ligands attached to the metal center can enhance catalytic activity and selectivity.
Active Site Engineering: Computational models help in understanding the geometry and electronic structure of the catalyst's active site, allowing for modifications that can facilitate substrate binding and product release.
Reaction Condition Optimization: Theoretical studies can predict the effect of solvent, temperature, and pressure on reaction kinetics and thermodynamics, guiding the optimization of experimental conditions.
Table 1: Examples of Catalytic Systems Used in Carbamate Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Nitrobenzene, Ethanol, CO | Ethyl phenylcarbamate | nih.gov |
| Pd(PPh₃)₄ | (R)-(-)-2-phenylglycinol, Methyl chloroformate | (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate | mdpi.comnih.gov |
| Pd(phenanthroline)₂(triflate)₂ | Aromatic dinitro compounds, Alcohol, CO | Aryl carbamate | nih.gov |
| di-n-butyltin oxide (DBTO) | Substituted ureas, Alcohols | Carbamate | nih.gov |
| Rh(CO)₄(PPN) or Ru(CO)₁₂ | Nitrobenzene, Alcohol, CO | Aryl carbamate | nih.gov |
Computational Insights into Intramolecular and Intermolecular Interactions
Computational methods are indispensable for understanding the complex web of intramolecular and intermolecular interactions that govern the structure, stability, and properties of molecules like this compound. gatech.edu These interactions are fundamental to crystal engineering, solvation, and binding to biological targets. gatech.edu
Intramolecular Interactions: The conformation of this compound is determined by a balance of forces, including steric hindrance and potential intramolecular hydrogen bonds. The rotational barriers around the carbamate C-N and C-O bonds can lead to the existence of different conformers (rotamers). NMR spectroscopy, combined with computational modeling, can be used to study these dynamic processes. For instance, studies on other phenylcarbamates have identified the presence of rotamers in solution. nih.gov The butoxy group on the phenyl ring can influence the preferred conformation through steric and electronic effects, which can be modeled using quantum chemical calculations.
Intermolecular Interactions: In the solid state, carbamates frequently form well-defined supramolecular structures through a variety of intermolecular forces. X-ray diffraction studies on related heterostilbene carbamates have shown that crystal packing is often dominated by specific, directional interactions. mdpi.com
Key intermolecular interactions observed in carbamate crystals include:
N-H···O Hydrogen Bonds: The carbamate moiety contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong hydrogen bonds that often link molecules into one-dimensional chains or more complex networks. mdpi.com
Computational techniques, such as DFT and molecular dynamics simulations, can provide quantitative information about these interactions. mdpi.comnih.gov For example, calculations can determine the geometry and energy of hydrogen bonds and predict the most stable crystal packing arrangements. Molecular dynamics simulations can also be used to study the stability of ligand-protein complexes, where intermolecular interactions between a carbamate drug candidate and a protein's active site are critical. gatech.edunih.gov
Table 2: Common Intermolecular Interactions in Carbamate Structures
| Interaction Type | Description | Importance | Computational Tool |
|---|---|---|---|
| Hydrogen Bonding | Typically N-H···O, involving the carbamate N-H and carbonyl oxygen. | Primary driver of crystal packing, organizes molecules into chains or sheets. mdpi.com | DFT, Quantum Theory of Atoms in Molecules (QTAIM) |
| π–π Stacking | Attraction between aromatic rings of adjacent molecules. | Stabilizes crystal structures, influences electronic properties. mdpi.com | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion correction |
| Van der Waals Forces | Weak, non-specific attractive and repulsive forces. | Contribute to overall packing efficiency and lattice energy. mdpi.com | Molecular Mechanics (MM), DFT |
| Dipole-Dipole Interactions | Attraction between permanent molecular dipoles. | Influences molecular orientation and binding energy in polar environments. gatech.edu | Electrostatic Potential (ESP) Maps, MD Simulations |
By applying these computational tools, researchers can gain a detailed understanding of the forces that control the behavior of this compound at a molecular level, providing a foundation for designing new materials and therapeutic agents. gatech.edu
Advanced Applications of Phenyl 2 Butoxyphenyl Carbamate in Organic Synthesis
Role as a Protecting Group in Complex Multistep Syntheses
In the intricate field of multistep organic synthesis, the temporary modification of a reactive functional group is a crucial strategy. Carbamates are well-established as effective protecting groups for amines, amides, and alcohols, temporarily reducing their reactivity to allow for chemical transformations on other parts of the molecule. emerginginvestigators.orgorganic-chemistry.org The phenoxycarbonyl (Phoc) group, a key feature of Phenyl (2-butoxyphenyl)carbamate, offers a stable yet selectively cleavable option for protection. acs.org
The stability of phenyl carbamates is a significant advantage, allowing them to withstand a variety of reaction conditions. acs.org The presence of the 2-butoxy group on the phenyl ring can further modulate the electronic properties and steric environment of the carbamate (B1207046), potentially influencing its stability and reactivity.
Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules, enabling the selective removal of one protecting group in the presence of others. organic-chemistry.orgmasterorganicchemistry.comrsc.org This is achieved by choosing groups that are cleaved under distinct and non-interfering conditions (e.g., acidic, basic, or hydrogenation). masterorganicchemistry.com
Phenyl carbamates can be integrated into such strategies. For instance, while a tert-butoxycarbonyl (Boc) group is readily cleaved by strong acids like trifluoroacetic acid, and a fluorenylmethyloxycarbonyl (Fmoc) group is removed by base (e.g., piperidine), a phenyl carbamate group typically requires different, often more specific, conditions for cleavage. masterorganicchemistry.commasterorganicchemistry.com This differential reactivity allows for selective deprotection sequences. The stability of the phenyl carbamate linkage to both acidic and mildly basic conditions makes it a valuable component in an orthogonal protection scheme.
The following table illustrates a hypothetical orthogonal strategy incorporating a this compound-protected amine alongside other common protecting groups.
| Protecting Group | Structure | Typical Cleavage Conditions | Orthogonality |
| Boc | R-NH-CO-O-tBu | Strong Acid (e.g., TFA) | Orthogonal to Phenyl Carbamate and Cbz |
| Cbz | R-NH-CO-O-CH₂Ph | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Phenyl Carbamate and Boc |
| Phenyl Carbamate | R-NH-CO-O-Ph | Specific nucleophiles or reductive cleavage | Orthogonal to Boc and Cbz |
This table presents a generalized comparison of common amine protecting groups to illustrate the principle of orthogonal strategies.
The selective removal of the N-phenylcarbamoyl group is critical for its utility. While robust, methods have been developed for its cleavage that leave other sensitive functional groups intact. One reported method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) in pyridine (B92270) at room temperature, which effectively deprotects the N-phenylcarbamoyl group to yield the corresponding alcohol without affecting other protecting groups. acs.org Another approach utilizes the Schwartz reagent for a mild and selective reductive cleavage of aryl O-carbamates to phenols. organic-chemistry.org
The basic hydrolysis of phenyl carbamates derived from primary amines can proceed through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. acs.org This intermediate can then be trapped by a nucleophile, such as an alcohol, to form a different carbamate, or hydrolyzed to the free amine. This reactivity allows for not just deprotection but also for the transformation of the carbamate group into other functionalities in a single step.
Utilization as a Building Block in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.netnih.gov The carbamate functionality, particularly in N-aryl carbamates like this compound, can serve as a key precursor for the synthesis of these important ring systems.
The nitrogen atom of the carbamate group can act as an internal nucleophile in cyclization reactions. For carbamates with appropriate ortho-substituents, intramolecular reactions can lead to the formation of various heterocyclic structures. For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been shown to undergo intramolecular cyclization to form 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. nih.gov
In the case of this compound, the molecule could be derivatized to introduce a reactive site on the nitrogen that could then cyclize onto the butoxy-substituted ring. For instance, a tethered aza-Wacker cyclization could be envisioned, where a palladium catalyst facilitates the attack of the carbamate nitrogen onto a strategically placed alkene, a reaction type that has been demonstrated for N-alkoxy carbamates. researchgate.netchemrxiv.orgchemrxiv.org The butoxy group could influence the regioselectivity of such a cyclization through steric or electronic effects.
| Heterocycle Type | Plausible Synthetic Route from a Carbamate Precursor | Key Features |
| 1,3-Benzoxazin-2-one | Intramolecular cyclization of a carbamate onto an ortho-hydroxyl group. nih.gov | Formation of a six-membered ring containing nitrogen and oxygen. |
| Cinnoline | Intramolecular redox cyclization involving a nitro group precursor. rsc.org | Aromatic diazine system. |
| Quinoline | Photochemical intramolecular cyclization of an ortho-alkynylaryl isocyanide (derived from a carbamate). nih.gov | Fused aromatic heterocyclic system. |
This table provides examples of heterocycles synthesized from precursors that could be analogous to derivatives of this compound.
The ability to form heterocyclic rings makes carbamates like this compound valuable in the total synthesis of complex natural products and other intricate molecular architectures. The directed metalation capabilities of O-carbamate groups can be exploited to functionalize the aromatic ring at the ortho position, setting the stage for subsequent cyclization reactions. acs.org The 2-butoxy group already present in this compound could direct further substitutions or participate in ring-forming reactions, enabling the construction of polycyclic systems. The synthesis of various heterocycles from substituted anilines, such as 2-vinylaniline, further highlights the potential of such precursors in building complex molecules. researchgate.net
Precursor in the Synthesis of Functional Materials and Organic Frameworks
The structural features of this compound also suggest its potential use as a monomer or building block in the synthesis of functional materials. Carbamates are the defining linkage in polyurethanes, a widely used class of polymers. nih.gov While typically formed from isocyanates and alcohols, the synthesis of phenyl carbamates from urea (B33335) and phenols has been explored. union.edu
This compound could potentially be incorporated into polymer chains through its functional groups. The carbamate itself could be part of a larger polymer backbone, or the butoxy and phenyl groups could be modified to allow for polymerization. For example, the introduction of polymerizable groups (e.g., vinyl or acrylic moieties) onto the phenyl ring would allow it to act as a monomer in addition or condensation polymerizations. The butoxy group provides a site for further functionalization, which could be used to tune the properties of the resulting material, such as solubility, thermal stability, or its ability to coordinate with metal ions in the formation of metal-organic frameworks.
Polymer Chemistry Applications of Carbamate Derivatives
The carbamate functional group, also known as a urethane, is a cornerstone of polymer chemistry, most notably forming the backbone of polyurethane polymers. The versatility of the carbamate linkage allows for the synthesis of a vast array of polymeric materials with tunable properties. Advanced applications leverage the specific chemical characteristics of the carbamate moiety, such as its hydrogen-bonding capabilities and its reactivity, to create sophisticated and functional polymers.
Carbamate derivatives are integral to the formation of polyurethanes through the reaction of diisocyanates or polyisocyanates with polyols. However, beyond this conventional role, recent research explores more intricate applications. One significant area is the development of Covalent Adaptive Networks (CANs). These are cross-linked polymers that can rearrange their network topology through reversible covalent bond exchange. Polyurethanes based on a dynamic phenol-carbamate bond have been designed to exhibit recyclability and self-healing properties. rsc.org The rearrangement kinetics of these dynamic networks can be precisely controlled by adjusting the chemical structure of the monomers, for instance, by varying the steric hindrance or electronic properties of the isocyanate precursors. rsc.org This allows for the creation of materials whose stability, mechanical properties, and reprocessing capabilities are tailored for specific applications. rsc.org
Another advanced application lies in the field of functional π-conjugated polymers. In these systems, the introduction of carbamate substituents onto the polymer backbone can induce specific intra- or intermolecular hydrogen bonds. rsc.org These non-covalent interactions have a profound effect on the polymer's conformation and packing in the solid state. For example, intramolecular hydrogen bonds within carbamate-substituted building blocks can enforce a co-planar structure, leading to extended π-conjugation and a desirable tight lamellar arrangement, which can significantly enhance performance in applications like organic photovoltaics. rsc.org Furthermore, phenyloxycarbonyl (Phoc) carbamates have been identified as stable synthons that can serve as precursors for the synthesis of polyureas, materials with highly structured domains due to strong urea-urea hydrogen bonding. nih.govacs.org
The specific structure of This compound makes it an interesting potential candidate for these advanced polymer applications. As a secondary carbamate, it possesses an N-H bond capable of acting as a hydrogen-bond donor. The molecule could potentially be used in several ways:
Monomer Precursor: Through a transcarbamoylation reaction or by reacting with a diol, it could be incorporated into a polymer backbone. The bulky 2-butoxy group would likely increase the solubility of the resulting polymer in organic solvents and influence its thermal properties, such as the glass transition temperature.
Polymer Modifier: The presence of the butoxy group on the phenyl ring could influence the morphology and intermolecular interactions when blended with other polymers.
Dynamic Polymer Systems: The carbamate linkage could potentially participate in dynamic exchange reactions under specific catalytic conditions, analogous to the phenol-carbamate systems in CANs. rsc.org
Below is a table summarizing research findings on carbamate derivatives in polymer chemistry.
| Polymer System | Key Carbamate Feature | Research Finding | Potential Application |
| Cross-linked Polyurethane with phenol-carbamate bond | Dynamic covalent bond | Network rearrangement kinetics and material properties (e.g., thermal stability, self-healing) can be tuned by altering the chemical structure of the isocyanate monomers. rsc.org | Recyclable thermosets, self-healing materials |
| π-conjugated polymers with carbamate substituents | Intramolecular Hydrogen Bonding (Resonance-Assisted) | Enforces a co-planar structure in the polymer backbone, leading to extended π-conjugation and improved performance in organic solar cells. rsc.org | Organic photovoltaics, electronics |
| Phenyloxycarbonyl (Phoc) carbamates | Reactivity as an isocyanate precursor | Can be converted into ureas and polyureas, which form highly structured materials due to strong hydrogen bonding. nih.govacs.org | Peptidomimetics, structured materials |
Supramolecular Assembly Components Derived from Phenyl Carbamate Scaffolds
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. Phenyl carbamate scaffolds are excellent building blocks for designing these systems due to their defined geometry and specific, directional interaction sites. The key to their utility lies in the carbamate group's ability to form strong and predictable hydrogen bonds.
The carbamate moiety contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the carbonyl oxygen, C=O). This donor-acceptor pattern allows phenyl carbamate molecules to self-assemble into ordered, higher-order structures. nih.gov Studies on analogous molecules like phenyl N-phenyl-carbamate have shown that intermolecular N-H⋯O hydrogen bonds can link molecules together to form infinite one-dimensional polymeric chains in the solid state. This directional and specific interaction is fundamental to controlling the architecture of the resulting supramolecular material. nih.gov The morphology of these self-assembling systems can be finely tuned by blending with other molecules that can participate in or alter the hydrogen-bonding network. nih.gov
A "scaffold" in this context refers to a core molecular structure that provides a rigid framework upon which functional groups are positioned to direct self-assembly. The phenyl carbamate structure serves this role perfectly. The aromatic rings provide a degree of rigidity and can also participate in π-π stacking interactions, while the carbamate group provides the directional hydrogen-bonding capability. The interplay between these forces—hydrogen bonding and π-π stacking—drives the formation of complex and functional supramolecular architectures. kent.ac.uknih.gov By chemically modifying the phenyl rings, one can introduce additional functional groups or alter the steric and electronic properties to guide the assembly process toward desired structures, such as fibers, gels, or crystalline frameworks. kent.ac.uk
This compound is a prime candidate for use as a supramolecular scaffold. Its key structural features and their potential implications for self-assembly are:
Hydrogen Bonding Sites: It possesses the essential N-H donor and C=O acceptor for forming robust, linear hydrogen-bonded chains.
Asymmetry: The molecule is asymmetric, with an unsubstituted phenyl ring on one side of the carbamate and a 2-butoxyphenyl group on the other. This asymmetry can lead to more complex and less symmetrical packing arrangements compared to a symmetrical diaryl carbamate.
Steric Influence: The 2-butoxy group is relatively bulky and flexible. This group will exert significant steric influence on the molecular packing. It could disrupt simple, dense packing and potentially favor the formation of more open or porous supramolecular structures. Its position at the ortho position may cause a twist in the phenyl ring relative to the carbamate plane, further influencing the 3D structure of the assembly.
Below is a table detailing the role of hydrogen bonding in supramolecular systems derived from carbamate and related scaffolds.
| Supramolecular System Component | Dominant Non-Covalent Interaction | Resulting Assembly | Key Finding |
| N-octadecylcarbamate dodecyl ester | Hydrogen Bonding | Crystalline spherulites, organogels | Blending with other H-bonding molecules (like specific amides) can alter the hydrogen-bond network and control the resulting morphology. nih.gov |
| N-(2-pyridyl)carbamates | Hydrogen Bonding | Controlled rotamer equilibrium | The syn/anti rotamer ratio, and thus the orientation of H-bonding sites, can be controlled by adding complementary H-bond donors. nih.gov |
| Oligoproline-based peptides with amides | Hydrogen Bonding, π-π stacking | Ordered 2D sheets and 3D frameworks | The rational placement of hydrogen-bonding groups allows for the predictable engineering of supramolecular peptide frameworks. kent.ac.uk |
Advanced Spectroscopic and Diffraction Studies for Phenyl 2 Butoxyphenyl Carbamate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Phenyl (2-butoxyphenyl)carbamate, it provides not only static structural information but also insights into the dynamic processes occurring within the molecule.
The carbamate (B1207046) C–N bond possesses significant double bond character due to resonance, which restricts free rotation. This phenomenon can lead to the existence of distinct syn and anti rotamers (conformational isomers) that are observable on the NMR timescale, particularly at low temperatures. researchgate.net Dynamic NMR (DNMR) is the definitive method for studying the kinetics of such conformational interchanges.
By recording ¹H or ¹³C NMR spectra at various temperatures, the transition from slow exchange (where separate signals for each rotamer are visible) to fast exchange (where the signals average into a single sharp peak) can be monitored. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). This value can be used in the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.
While the specific rotational barrier for this compound has not been published, studies on analogous N-phenylcarbamates show rotational barriers significantly lower than their N-alkyl counterparts. nih.govnd.edu The barrier for N-alkylcarbamates is typically around 16 kcal/mol, whereas for N-phenylcarbamates, it is lowered to approximately 12.5 kcal/mol. nih.gov This is attributed to the electron-withdrawing nature of the phenyl ring, which reduces the double bond character of the C-N bond. nd.edu Therefore, a rotational barrier in the range of 12-13 kcal/mol would be expected for this compound.
Table 1: Representative Rotational Barriers in Carbamates
| Carbamate Type | Typical Rotational Barrier (ΔG‡) | Reference |
|---|---|---|
| N-Alkylcarbamate | ~16 kcal/mol | nih.govnd.edu |
| N-Phenylcarbamate | ~12.5 kcal/mol | nih.govnd.edu |
While 1D NMR provides initial data, 2D NMR techniques are required to definitively assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, mapping out the proton spin systems. For this compound, it would confirm the connectivity within the butyl chain (H-1' to H-4') and show couplings between adjacent protons on the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
Correlation from the N-H proton to the carbamate carbonyl carbon (C=O) and the C-1 carbon of the 2-butoxyphenyl ring.
Correlation from the butoxy H-1' protons to the C-2 carbon of the attached phenyl ring.
Correlations from the protons on the phenoxy ring to the carbamate carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carbamate C=O | - | ~153 | N-H, Ar-H |
| Carbamate N-H | ~8.5-9.5 | - | C=O, C1, C2, C6 |
| 2-Butoxyphenyl Ring | |||
| C1 | - | ~125 | H2, H6, N-H |
| C2 | - | ~148 | H1', H3 |
| C3-C6 | ~6.9-7.4 | ~115-130 | Intra-ring H-H, H-1' |
| O-CH₂ (H1') | ~4.0 | ~68 | C2, C2' |
| CH₂ (H2') | ~1.8 | ~31 | C1', C3' |
| CH₂ (H3') | ~1.5 | ~19 | C2', C4' |
| CH₃ (H4') | ~1.0 | ~14 | C3' |
| Phenoxy Ring | |||
| C1'' | - | ~151 | H2'', H6'' |
| C2''/C6'' | ~7.2 | ~122 | C=O |
| C3''/C5'' | ~7.4 | ~129 | Intra-ring H-H |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups within a molecule.
The carbamate linkage (–NH–(C=O)–O–) gives rise to several characteristic vibrational bands that are strong and easily identifiable. The precise frequencies of these bands can provide information about hydrogen bonding and conformation.
N-H Stretch: A sharp, distinct peak is expected in the region of 3300-3400 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the N-H bond.
C=O Stretch: The carbonyl stretch is one of the most intense absorptions in the IR spectrum for a carbamate, typically appearing in the range of 1690-1740 cm⁻¹. nih.gov Its exact position is sensitive to the electronic environment.
C-O and C-N Stretches: A series of complex vibrations involving stretching of the C-O and C-N bonds of the carbamate group, often coupled with other vibrations, appear in the fingerprint region (1000-1300 cm⁻¹). The asymmetric Ar-O-C stretch and the C-N stretch are particularly diagnostic.
Table 3: Key Vibrational Band Assignments for this compound
| Vibration Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Carbamate N-H | 3300 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Carbamate C=O | 1690 - 1740 | Very Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |
| N-H Bend | Carbamate N-H | 1510 - 1550 | Medium-Strong |
| C-O Stretch (Asymmetric) | Ar-O-C | 1200 - 1250 | Strong |
Mass Spectrometry for Reaction Monitoring and High-Resolution Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a unique elemental formula for the parent ion, distinguishing it from other potential formulas that might have the same nominal mass. For this compound (C₁₇H₁₉NO₃), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass. This is a critical step in structure verification. Common ionization techniques like Electrospray Ionization (ESI) would likely produce protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. nih.gov
Table 4: Calculated Exact Masses for this compound Adducts
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₇H₁₉NO₃ | 285.1365 |
| [M+H]⁺ | C₁₇H₂₀NO₃⁺ | 286.1438 |
| [M+Na]⁺ | C₁₇H₁₉NNaO₃⁺ | 308.1257 |
X-ray Crystallography for Solid-State Structural Determination
In the case of the analogous compound, Phenyl N-(3,5-dimethylphenyl)carbamate, the crystal structure reveals that the molecules are linked into chains by N—H⋯O=C hydrogen bonds. nih.gov Specifically, the hydrogen atom of the amine in one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. These chains of molecules are a primary feature of the crystal packing.
Beyond the prominent hydrogen bonding, other weaker interactions also play a role in stabilizing the crystal structure. These can include C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule, and π-π stacking interactions between the phenyl rings. eurjchem.com The interplay of these various intermolecular forces determines the final, most stable three-dimensional arrangement of the molecules in the crystal.
Interactive Table of Intermolecular Interactions for Phenyl N-(3,5-dimethylphenyl)carbamate
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N1A—H1A···O2B | 0.86 | 2.06 | 2.919 (3) | 175 |
| Hydrogen Bond | N1B—H1B···O2A | 0.86 | 2.05 | 2.903 (3) | 172 |
Data sourced from a study on Phenyl N-(3,5-dimethylphenyl)carbamate, a compound structurally similar to this compound. nih.gov
X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the conformation of a molecule. For carbamates, the geometry of the carbamate group itself is of particular interest. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character, resulting in a shorter bond length than a typical C-N single bond. nih.govnih.gov This also leads to a planar carbamate group. nih.gov
In the representative structure of Phenyl N-(3,5-dimethylphenyl)carbamate, the C-N bond lengths are approximately 1.35 Å, and the C=O bond lengths are around 1.22 Å. nih.gov The bond angles within the carbamate group are all close to 120°, consistent with sp² hybridization of the central carbon and nitrogen atoms.
Interactive Table of Selected Bond Lengths for Phenyl N-(3,5-dimethylphenyl)carbamate
| Bond | Bond Length (Å) - Molecule A | Bond Length (Å) - Molecule B |
| O1-C9 | 1.398 (3) | 1.395 (3) |
| O2-C9 | 1.218 (3) | 1.220 (3) |
| N1-C9 | 1.353 (4) | 1.351 (4) |
| N1-C1 | 1.423 (4) | 1.422 (4) |
Data sourced from a study on Phenyl N-(3,5-dimethylphenyl)carbamate. nih.gov
Interactive Table of Selected Bond Angles for Phenyl N-(3,5-dimethylphenyl)carbamate
| Angle | Bond Angle (°) - Molecule A | Bond Angle (°) - Molecule B |
| O2-C9-O1 | 123.6 (3) | 123.7 (3) |
| O2-C9-N1 | 124.9 (3) | 125.0 (3) |
| O1-C9-N1 | 111.5 (3) | 111.3 (3) |
| C9-N1-C1 | 126.9 (3) | 127.3 (3) |
Data sourced from a study on Phenyl N-(3,5-dimethylphenyl)carbamate. nih.gov
Interactive Table of Selected Torsional Angles for Phenyl N-(3,5-dimethylphenyl)carbamate
| Torsional Angle | Angle (°) - Molecule A | Angle (°) - Molecule B |
| C10-O1-C9-O2 | -3.7 (5) | 4.8 (5) |
| C10-O1-C9-N1 | 175.7 (3) | -175.7 (3) |
| C2-N1-C9-O2 | 178.6 (3) | -179.9 (3) |
| C2-N1-C9-O1 | -0.8 (5) | 0.6 (5) |
Data sourced from a study on Phenyl N-(3,5-dimethylphenyl)carbamate. nih.gov
Emerging Research Directions and Future Perspectives in Phenyl 2 Butoxyphenyl Carbamate Chemistry
Development of Novel Catalytic Systems for Carbamate (B1207046) Functionalization and Transformation
The development of new catalytic systems is a cornerstone of modern organic synthesis, and the functionalization of carbamates is no exception. Research is increasingly focused on moving beyond traditional methods to embrace more efficient and selective catalysts.
Recent advancements have highlighted the potential of various metal-based catalysts in carbamate synthesis and modification. For instance, cobalt(III)-catalyzed reactions have shown promise for the selective C-H amidation and alkylation of carbamates, where the carbamate group itself acts as a directing group. nih.govresearchgate.netdigitellinc.com This approach allows for the late-stage functionalization of complex molecules. Palladium and copper catalysts are also being extensively explored for cross-coupling reactions to form N-aryl carbamates. organic-chemistry.org An efficient method for synthesizing aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org
Furthermore, the use of carbon dioxide (CO2) as a C1 feedstock for carbamate synthesis is a significant area of research, offering a greener alternative to hazardous reagents like phosgene (B1210022). nih.govacs.org Multicomponent reactions involving CO2, amines, and other reagents, facilitated by various catalysts, are being developed to produce carbamates efficiently. nih.gov
Table 1: Examples of Novel Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reaction Type | Reactants | Key Advantages |
| Cp*Co(III) | C-H Amidation/Alkylation | Carbamate-containing arene, dioxazolone/alkylating agent | High selectivity, late-stage functionalization. nih.govresearchgate.netdigitellinc.com |
| Pd/L1 catalyst | Cross-coupling | Aryl chloride/triflate, sodium cyanate, alcohol | Broad substrate scope, access to various N-aryl carbamates. organic-chemistry.org |
| ZnO/Ionic Liquids | Three-component coupling | CO2, secondary amine, propargylic alcohol | Recyclable catalyst, good substrate scope. acs.org |
| Cs2CO3 | Multicomponent reaction | CO2, amine, halide | Mild conditions, short reaction times. organic-chemistry.org |
Exploration of Flow Chemistry Approaches for Scalable and Continuous Synthesis
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processes. seqens.comasynt.comchemicalindustryjournal.co.ukresearchgate.net For the production of Phenyl (2-butoxyphenyl)carbamate and related compounds, flow chemistry presents opportunities for enhanced safety, scalability, and process control.
The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and purity. seqens.comresearchgate.net This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. A continuous-flow synthesis of carbamates has been developed using CO2 and amines, demonstrating a faster and safer alternative to traditional methods. acs.orgnih.govtuwien.at This approach can significantly reduce reaction times and simplify purification. acs.org
The integration of biocatalysis with flow chemistry is another promising avenue. For example, a telescoped flow process coupling a Curtius rearrangement with a biocatalytic impurity removal step has been used to produce carbamate products in high yield and purity. nih.gov The ability to scale up these processes is a key advantage for industrial applications. asynt.comchemicalindustryjournal.co.uk
Table 2: Comparison of Batch vs. Flow Chemistry for Carbamate Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. seqens.comresearchgate.net |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Enhanced safety due to small reaction volumes and better heat transfer. seqens.comasynt.com |
| Scalability | Often requires re-optimization for scale-up. | Easier and more predictable scalability. asynt.comchemicalindustryjournal.co.uk |
| Reaction Time | Can be lengthy. | Often significantly shorter reaction times. acs.org |
| Product Purity | May require extensive purification. | Often leads to cleaner products with fewer byproducts. asynt.com |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Table 3: Applications of Machine Learning in Carbamate Chemistry
| Application | Description | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | ML models predict the products and yields of reactions based on reactants and conditions. researchgate.net | Faster identification of successful synthetic routes. |
| Reaction Optimization | AI algorithms efficiently explore the vast parameter space of a reaction to find optimal conditions. digitellinc.comtechnologynetworks.commdpi.comresearchgate.net | Higher yields and purity with fewer experiments. |
| Catalyst Design | ML models propose new catalyst structures with enhanced activity and selectivity. digitellinc.com | Discovery of more efficient catalysts for synthesis and functionalization. |
| Retrosynthesis Planning | AI tools suggest synthetic pathways for target molecules. | Streamlined planning of multi-step syntheses. |
Investigations into Biocatalytic and Enzymatic Transformations Involving Carbamates
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.govcore.ac.ukresearchgate.net The use of enzymes for the synthesis and transformation of carbamates, including this compound, is a rapidly growing area of research.
Enzymes such as lipases and esterases have been shown to catalyze the formation of carbamate bonds with high efficiency and selectivity, often in aqueous media. nih.govnih.govcapes.gov.br For example, the promiscuous aminolysis activity of certain esterases can be exploited for the synthesis of a wide range of carbamates from amines and carbonates, with yields of up to 99%. nih.gov This approach avoids the use of harsh reagents and organic solvents. The discovery of novel carbamate-degrading enzymes from metagenomic sources also opens up possibilities for biocatalytic recycling and functionalization. nih.gov
The synthesis of chiral carbamates is a particularly important application of biocatalysis, as enzymes can exhibit exquisite enantioselectivity. nih.govcore.ac.ukunimi.it This is crucial for the pharmaceutical industry, where the biological activity of a drug is often associated with a single enantiomer. nih.gov
Table 4: Examples of Biocatalytic Transformations for Carbamates
| Enzyme | Reaction Type | Substrates | Key Advantages |
| Esterase (from Pyrobaculum calidifontis) | Carbamate Synthesis | Amines, Carbonates | High yields, aqueous media, broad substrate scope. nih.gov |
| Lipase (e.g., CALB) | Carbamate Synthesis/Resolution | Amines, Esters/Carbonates | Mild conditions, high selectivity. nih.govalmacgroup.com |
| Carboxyl Ester Hydrolases | Carbamate Hydrolysis | Carbamate esters | Potential for degradation and recycling. nih.gov |
| Ketoreductase (KRED1-Pglu) | Asymmetric reduction | Prochiral ketones | Synthesis of chiral building blocks for carbamates. unimi.it |
Discovery of New Reactivity Modes and Unconventional Synthetic Applications for this compound
Beyond established synthetic routes, researchers are continuously exploring new reactivity patterns and unconventional applications for carbamates. These investigations can lead to the discovery of novel transformations and the development of innovative synthetic strategies.
One emerging area is the use of the carbamate moiety as a directing group to control the regioselectivity of C-H functionalization reactions. nih.gov This allows for the precise modification of specific positions on an aromatic ring, which can be challenging to achieve through other means. The selective reactivity of phenylcarbamates has also been explored, where the reactivity differs depending on whether the amine is primary or secondary, allowing for chemoselective transformations. researchgate.net
Furthermore, carbamates have been shown to participate in novel cycloaddition reactions. For example, a base-mediated [8+2]-cycloaddition reaction of carbamates with N-sulfonyl azaheptafulvenes has been developed to synthesize complex heterocyclic structures. researcher.life The oxidation of methyl (4-acetylphenyl)carbamate has been used to generate a reactive intermediate that can undergo various condensation and cyclization reactions to form pyridazine (B1198779) and quinoxaline (B1680401) derivatives. researchgate.net These examples highlight the untapped potential of carbamates as versatile building blocks in organic synthesis.
Table 5: Unconventional Synthetic Applications of Carbamates
| Reactivity Mode | Description | Potential Application for this compound |
| Directing Group | The carbamate group directs a catalyst to a specific C-H bond for functionalization. nih.gov | Site-selective modification of the aromatic rings. |
| Chemoselective Reactions | Differentiating the reactivity of primary and secondary amine-derived carbamates. researchgate.net | Selective synthesis of complex ureas and other derivatives. |
| Cycloaddition Reactions | Participation in reactions like [8+2] cycloadditions to form novel ring systems. researcher.life | Access to new heterocyclic scaffolds. |
| Precursor to Reactive Intermediates | Generation of reactive species through oxidation or other transformations. researchgate.net | Synthesis of diverse and complex molecular architectures. |
Q & A
Q. What synthetic methodologies are effective for preparing phenyl (2-butoxyphenyl)carbamate, and how can its purity be validated?
Phenyl carbamates, including this compound, are typically synthesized via carbamate-forming reactions between isocyanates and alcohols or phenols. For example, kinetic studies using phenyl isocyanate and 1-butanol in dichloromethane under stoichiometric or excess alcohol conditions have been modeled to determine rate coefficients for carbamate formation . Validation of purity involves chromatographic techniques (e.g., HPLC with chiral stationary phases for enantiomeric ratio analysis) and spectroscopic methods such as -NMR and mass spectrometry (MS) .
Q. How does the carbamate group act as a directing group in transition-metal-catalyzed reactions?
The carbamate moiety in this compound can serve as a traceless directing group in Rh-catalyzed atroposelective C–H olefination. For instance, N-alkoxy carbamates enable regioselective alkenylation at the ortho position of phenols, with the carbamate group facilitating metal coordination and subsequent elimination . This methodology has been optimized using NaOAc as a base and methanol as a solvent, achieving yields up to 88% .
Q. What are the key spectroscopic signatures for characterizing phenyl carbamates?
Near-infrared (NIR) spectroscopy identifies carbamate-specific peaks at 1475 nm (first overtone of N–H stretching) and 1960 nm (combination bands of C=O and N–H), distinct from isocyanate precursors. These peaks enable quantitative analysis in complex mixtures, such as polyurethane synthesis . Additionally, -NMR typically shows signals for aromatic protons (δ 6.8–7.4 ppm) and carbamate NH (δ 5.5–6.0 ppm) .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of carbamate derivatives?
Enantioselective synthesis of phenyl carbamates requires chiral catalysts. For example, (R)-Rhodium complexes (4 mol%) in methanol at 25°C induced enantiomeric ratios (e.r.) up to 88:12 in ortho-alkenylated products. Optimization studies highlight the critical role of steric and electronic effects in the carbamate’s N-substituent (e.g., tert-butyl groups enhance selectivity) . Advanced chiral stationary phases in HPLC are essential for resolving enantiomers .
Q. What kinetic models are suitable for analyzing carbamate formation under catalytic vs. non-catalytic conditions?
A kinetic Monte Carlo model was applied to dissect reaction pathways for phenyl carbamate synthesis. Under excess alcohol conditions, the non-catalyzed pathway dominates, with rate coefficients determined for auto-catalyzed (e.g., via NaOAc) and uncatalyzed mechanisms. This approach requires monitoring reactant probabilities over time using stoichiometric variations .
Q. How does carbamate electrophilicity influence serine hydrolase inhibition?
Competitive activity-based protein profiling (ABPP) with fluorophosphonate-rhodamine (FP-Rh) probes revealed that phenyl carbamates (e.g., JW843) exhibit lower inhibitory potency against MAGL and ABHD6 compared to electron-deficient analogs (e.g., JW842 with a p-nitrophenyl group). Electrophilicity at the carbamate carbonyl directly correlates with covalent modification efficiency of catalytic serine residues .
Q. What advanced analytical techniques resolve structural ambiguities in carbamate derivatives?
High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for confirming molecular structures. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond lengths and angles in carbamate crystals . Twinned data or high-resolution macromolecular structures can also be addressed using SHELXPRO .
Methodological Tables
Table 1. Key Reaction Conditions for Rh-Catalyzed Carbamate-Directed Olefination
| Parameter | Optimal Condition |
|---|---|
| Catalyst | (R)-Rh complex (4 mol%) |
| Solvent | MeOH |
| Base | NaOAc (1.2 equiv) |
| Temperature | 25°C |
| Enantiomeric Ratio | Up to 88:12 e.r. |
Table 2. NIR Spectral Peaks for Carbamate Identification
| Functional Group | Wavelength (nm) | Assignment |
|---|---|---|
| Carbamate | 1475 | First overtone (N–H) |
| Carbamate | 1960 | Combination (C=O + N–H) |
Table 3. Inhibitory Potency of Carbamates Against Serine Hydrolases
| Carbamate | MAGL IC (μM) | ABHD6 IC (μM) |
|---|---|---|
| Phenyl (JW843) | >100 | >100 |
| p-Nitrophenyl (JW842) | 0.5 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
